molecular formula C21H20N4O6 B11549013 (5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11549013
M. Wt: 424.4 g/mol
InChI Key: FWAZZUKXLHVCFM-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a nitrophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylamine, nitrobenzene, and ethoxybenzene, under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts to accelerate the reactions and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or dimethylamino groups .

Scientific Research Applications

(5E)-5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H20N4O6/c1-4-31-15-8-6-14(7-9-15)24-20(27)16(19(26)22-21(24)28)11-13-5-10-17(23(2)3)18(12-13)25(29)30/h5-12H,4H2,1-3H3,(H,22,26,28)/b16-11+

InChI Key

FWAZZUKXLHVCFM-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

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